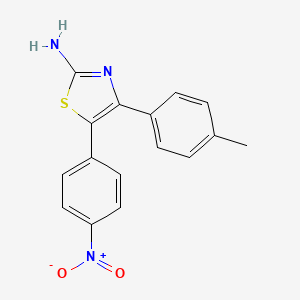
4-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl group on one phenyl ring and a nitro group on another phenyl ring, attached to the thiazole core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with 4-nitrobenzaldehyde in the presence of thiosemicarbazide. The reaction is usually carried out in an acidic medium, such as glacial acetic acid, and heated to promote cyclization, forming the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
4-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
Oxidation: Formation of corresponding nitro or amino derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
科学研究应用
4-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, causing various biological effects.
相似化合物的比较
Similar Compounds
- 4-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine
- 4-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine
- 4-(4-Fluorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine
Uniqueness
4-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine is unique due to the presence of both a methyl and a nitro group, which can influence its chemical reactivity and biological activity. The combination of these functional groups in the thiazole ring system provides distinct properties compared to other similar compounds.
属性
分子式 |
C16H13N3O2S |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H13N3O2S/c1-10-2-4-11(5-3-10)14-15(22-16(17)18-14)12-6-8-13(9-7-12)19(20)21/h2-9H,1H3,(H2,17,18) |
InChI 键 |
CPYAPFRYVRRLRX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-(decyloxy)benzamide](/img/structure/B15012673.png)
![N,N'-(4-methylbenzene-1,3-diyl)bis{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide}](/img/structure/B15012680.png)
![N-(1,3-thiazol-2-yl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B15012683.png)
![N-[(1Z)-3-[(2E)-2-(3,4-dihydroxybenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15012691.png)
![N'-[(E)-phenylmethylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide](/img/structure/B15012695.png)
![N,N'-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B15012701.png)

![(3Z)-3-[(4-methoxy-2-nitrophenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B15012716.png)
![5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B15012727.png)
![N-(2,3-dimethylphenyl)-8-methyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B15012733.png)
![2-(3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B15012736.png)
![2-bromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl 4-bromobenzoate](/img/structure/B15012750.png)

![Methyl 4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]benzoate](/img/structure/B15012781.png)
